molecular formula C8H12BrN3O2S B8158372 Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cat. No.: B8158372
M. Wt: 294.17 g/mol
InChI Key: HQEHLFYTXQENLZ-UHFFFAOYSA-N
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Description

Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a complex organic compound featuring a cyclopropane ring, a sulfonic acid group, and a pyrazole moiety substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Ethyl Group: The brominated pyrazole is reacted with ethylamine to introduce the ethyl group.

    Cyclopropane Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Sulfonation: Finally, the sulfonic acid group is introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonic acid group, potentially forming sulfonic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, leading to debromination.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Debrominated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the pyrazole moiety.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Cyclopropanesulfonic acid [2-(4-chloro-pyrazol-1-yl)-ethyl]-amide
  • Cyclopropanesulfonic acid [2-(4-fluoro-pyrazol-1-yl)-ethyl]-amide
  • Cyclopropanesulfonic acid [2-(4-methyl-pyrazol-1-yl)-ethyl]-amide

Comparison:

  • Uniqueness: The presence of the bromine atom in cyclopropanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide provides unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
  • Reactivity: The bromine-substituted compound may undergo different substitution reactions compared to its analogs, offering a broader range of chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2S/c9-7-5-10-12(6-7)4-3-11-15(13,14)8-1-2-8/h5-6,8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEHLFYTXQENLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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